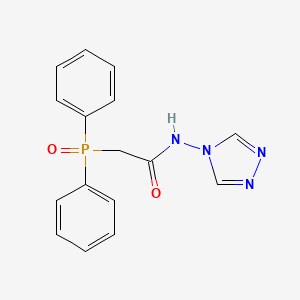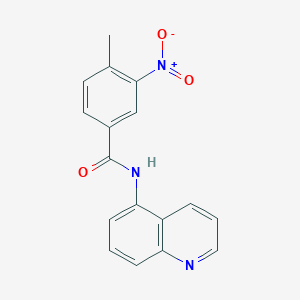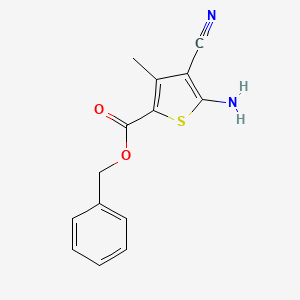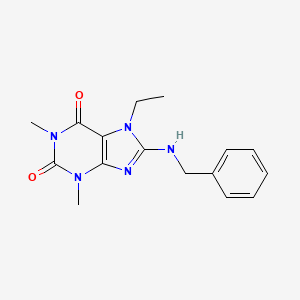![molecular formula C15H16N2O5S B5829073 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5829073.png)
4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core substituted with a sulfonyl group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.
Reduction: Formation of 4-{[(2,5-dimethoxyphenyl)thio]amino}benzamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonyl group can form strong interactions with target proteins, while the methoxy groups can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid
- 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzaldehyde
- 4-{[(2,5-dimethoxyphenyl)thio]amino}benzamide
Uniqueness
4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide is unique due to the presence of both sulfonyl and methoxy groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
4-[(2,5-dimethoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-12-7-8-13(22-2)14(9-12)23(19,20)17-11-5-3-10(4-6-11)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORNFQFWYJLEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5828994.png)
![2-{[(2-methyl-6-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5829001.png)
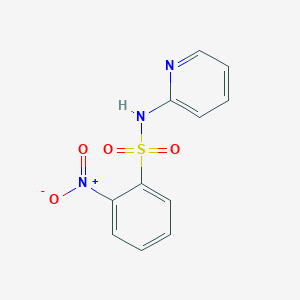
![7-(4-methylphenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium](/img/structure/B5829015.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5829023.png)

![N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B5829042.png)
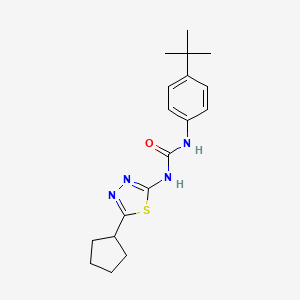
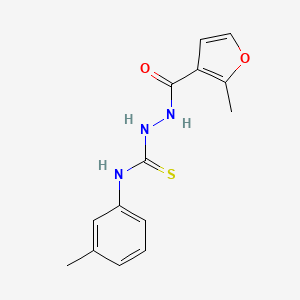
![(2E)-3-(furan-2-yl)-N-[(6-methylpyridin-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B5829059.png)
